N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, a trifluoroethoxy group, and a benzenecarboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Introduction of the Trifluoroethoxy Groups: : The next step involves the introduction of the trifluoroethoxy groups. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride.
-
Formation of the Benzenecarboxamide: : The final step is the formation of the benzenecarboxamide moiety. This is typically done by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide can undergo various chemical reactions, including:
-
Oxidation: : The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced under specific conditions to yield amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may impart specific biological activities.
-
Materials Science: : The trifluoroethoxy groups make it a candidate for developing materials with unique electronic or optical properties.
-
Biological Studies: : Its interactions with biological molecules can be explored to understand its potential as an enzyme inhibitor or a receptor modulator.
-
Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy groups can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-benzenesulfonamide: Lacks the trifluoroethoxy groups, which may result in different biological activities and physical properties.
N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-dimethoxybenzenecarboxamide: Contains methoxy groups instead of trifluoroethoxy groups, affecting its reactivity and interactions.
Uniqueness
The presence of trifluoroethoxy groups in N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F6N2O5S/c1-13-2-5-15(6-3-13)34(30,31)28-9-8-27-18(29)16-10-14(32-11-19(21,22)23)4-7-17(16)33-12-20(24,25)26/h2-7,10,28H,8-9,11-12H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJPEILRABLPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.